2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide
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Overview
Description
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry due to their potential therapeutic applications .
Mechanism of Action
Target of Action
Indazole-containing compounds, which this compound is a part of, have been found to inhibit, regulate, and/or modulate various kinases such as chk1, chk2, and sgk . These kinases play a crucial role in cell cycle regulation and cellular stress response.
Mode of Action
It’s known that indazole derivatives can inhibit both hido1 and htdo by a mechanism involving direct coordination with the heme ferrous and ferric states . This suggests that 2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide might interact with its targets in a similar manner, leading to changes in their activity.
Biochemical Pathways
The inhibition of kinases like chk1, chk2, and sgk can affect various cellular processes, including cell cycle progression, dna damage response, and cellular stress response .
Pharmacokinetics
One indazole derivative was found to have good pharmacokinetic properties and brain penetration in mice , suggesting that this compound might have similar properties.
Result of Action
The inhibition of kinases like chk1, chk2, and sgk can lead to changes in cell cycle progression, dna damage response, and cellular stress response .
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indazole derivatives have been shown to exhibit a potent anti-proliferative activity in human colorectal cancer cells (HCT116) .
Molecular Mechanism
Indazole derivatives have been designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are known to have important anticancer activity .
Preparation Methods
The synthesis of 2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with ortho-substituted nitrobenzenes or the reaction of ortho-alkynyl anilines with diazonium salts.
Amination and Methylation:
Coupling with Benzamide: The final step involves coupling the indazole derivative with benzamide under suitable conditions to form the target compound.
Chemical Reactions Analysis
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in biological studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide can be compared with other indazole derivatives such as:
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide: Known for its antifungal activity.
3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: Studied for its anticancer properties.
These comparisons highlight the unique biological activities and potential therapeutic applications of this compound.
Properties
IUPAC Name |
2-amino-4-methyl-N-(1-methylindazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-3-6-13(14(17)7-10)16(21)19-12-5-4-11-9-18-20(2)15(11)8-12/h3-9H,17H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOJLQCRLBQVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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